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This in-depth technical guide charts the historical development of first-generation

antihistamines, providing a detailed exploration of their discovery, mechanism of action, the

experimental protocols that defined their activity, and the quantitative data that underpinned

their clinical introduction.

A Serendipitous Discovery: The Historical Trajectory
The journey to the first antihistamines began not with a direct search for allergy treatments, but

as an offshoot of research into sympatholytic agents. In the early 20th century, the

physiological effects of histamine, a key mediator of allergic reactions, were being elucidated.

This foundational knowledge paved the way for the groundbreaking work of Bovet and Staub at

the Pasteur Institute in Paris.

In 1933, the first compound with recognized antihistamine properties, piperoxan (also known as

Fourneau 929), was identified.[1] While too toxic for human use, this discovery was a pivotal

proof-of-concept, demonstrating that the effects of histamine could be pharmacologically

antagonized.[1] This spurred further research, leading to the synthesis of the first clinically

useful antihistamine, phenbenzamine (Antergan), in 1942 by Halpern.[1] This was a landmark

achievement, marking the beginning of a new era in the symptomatic treatment of allergic

diseases.
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The 1940s witnessed a rapid expansion in the development of first-generation antihistamines.

Key milestones include:

1943: The synthesis of diphenhydramine (Benadryl) by George Rieveschl.[1]

1946: The patenting of tripelennamine (Pyribenzamine).[1]

1947: The synthesis of promethazine (Phenergan).[1]

By 1950, over 20 first-generation antihistamines were available on the market, revolutionizing

the management of conditions such as allergic rhinitis and urticaria.[1]
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A timeline of key discoveries in the development of first-generation antihistamines.

Mechanism of Action: Inverse Agonism at the H1
Receptor
First-generation antihistamines exert their effects primarily by acting as inverse agonists at the

histamine H1 receptor. These receptors, members of the G-protein coupled receptor (GPCR)

superfamily, exist in a conformational equilibrium between an inactive and an active state.

Histamine binding stabilizes the active conformation, leading to the downstream signaling that

produces allergic symptoms.

In contrast, first-generation antihistamines bind to and stabilize the inactive conformation of the

H1 receptor. This not only blocks the binding of histamine but also reduces the receptor's

basal, constitutive activity. This inverse agonism is a key aspect of their therapeutic effect.

The H1 receptor is coupled to the Gq/11 family of G-proteins. Upon activation by histamine, the

Gαq subunit activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-

bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the

release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This
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signaling cascade ultimately leads to the physiological responses associated with allergy, such

as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.
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Signaling pathway of the Histamine H1 receptor and the action of antihistamines.

Foundational Experimental Protocols
The discovery and characterization of first-generation antihistamines relied on a set of robust in

vivo and in vitro experimental models. These protocols were crucial for screening compounds,

determining their potency, and understanding their mechanism of action.

In Vivo Models
Histamine-Induced Bronchospasm in Guinea Pigs:

This was a cornerstone in vivo assay for evaluating the protective effects of antihistamines.

Methodology:

Unanesthetized guinea pigs are placed in a closed chamber.

A nebulizer is used to create an aerosol of a histamine solution (e.g., 0.25% histamine

acid phosphate) which is then introduced into the chamber.

The time until the onset of respiratory distress (dyspnea) and convulsions is recorded.

In the test group, the antihistamine is administered (e.g., intraperitoneally) at a specific

time before exposure to the histamine aerosol.

The protective effect of the antihistamine is quantified by the prolongation of the time to

the onset of symptoms compared to a control group that receives a placebo.

In Vitro Models
Isolated Guinea Pig Ileum Assay:

This classic pharmacological preparation was instrumental in quantifying the antagonist

properties of early antihistamines.

Methodology:
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A segment of the terminal ileum is dissected from a guinea pig and suspended in an organ

bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C

and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

One end of the tissue is fixed, and the other is attached to an isotonic transducer to record

muscle contractions.

A cumulative concentration-response curve to histamine is established to determine the

baseline contractile response.

The tissue is then incubated with a known concentration of the antihistamine for a set

period.

A second histamine concentration-response curve is generated in the presence of the

antagonist.

The parallel rightward shift of the concentration-response curve is indicative of competitive

antagonism. The magnitude of this shift is used to calculate the pA2 value, a measure of

the antagonist's potency.

Schultz-Dale Reaction:

This in vitro method was used to assess the anti-anaphylactic properties of antihistamines.

Methodology:

A guinea pig is sensitized to a specific antigen (e.g., egg albumin).

After a period to allow for antibody production, a segment of the ileum or a tracheal chain

is isolated and suspended in an organ bath as described above.

The tissue is challenged with the specific antigen, which induces a contraction mediated

by the release of histamine and other inflammatory mediators from mast cells within the

tissue.

The ability of an antihistamine to inhibit or reduce the antigen-induced contraction is

measured. This provides evidence of the drug's ability to counteract the effects of

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682553?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


endogenously released histamine in an allergic reaction.
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Workflow for the in vivo and in vitro evaluation of first-generation antihistamines.

Quantitative Analysis of Early Antihistamines
The following tables summarize the available quantitative data for some of the pioneering first-

generation antihistamines. It is important to note that data from the 1940s and 1950s may not

be as precise as modern measurements.

Table 1: In Vitro Potency of First-Generation Antihistamines

Compound pA2 Value (Guinea Pig Ileum)

Mepyramine (Pyrilamine) 10.15

Diphenhydramine ~9.0 (Estimated from Kb values)

Chlorpheniramine 8.74
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Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a

two-fold shift in the concentration-response curve of an agonist.

Table 2: Acute Toxicity of First-Generation Antihistamines

Compound Animal Model
Route of
Administration

LD50 (mg/kg)

Diphenhydramine -
Oral (Estimated Fatal

Dose)
20-40

Promethazine Mouse Oral 255

Promethazine Mouse Intravenous 50

Promethazine Rat Subcutaneous 400

Note: LD50 is the dose of a substance that is lethal to 50% of a population of test animals.

Conclusion: A Lasting Legacy
The development of first-generation antihistamines was a watershed moment in medicine,

providing the first effective symptomatic relief for millions suffering from allergic diseases. The

experimental protocols developed during this era laid the groundwork for modern

pharmacological screening and drug evaluation. While their use has been largely superseded

by the second-generation non-sedating antihistamines due to their side-effect profile, the

pioneering work on these early compounds remains a testament to the power of scientific

inquiry and has had a lasting impact on the fields of pharmacology and drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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